molecular formula C9H9ClO3S B1429780 5-Chloro-2-(ethanesulfonyl)benzaldehyde CAS No. 1379327-84-0

5-Chloro-2-(ethanesulfonyl)benzaldehyde

Cat. No. B1429780
M. Wt: 232.68 g/mol
InChI Key: WZLFJNOVMKSUQN-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)benzaldehyde is a chemical compound with the molecular formula C9H9ClO3S. It has a molecular weight of 232.68 . It is also known by other synonyms such as 5-Chloro-2-(ethylsulfonyl)benzaldehyde and Benzaldehyde, 5-chloro-2-(ethylsulfonyl)- .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(ethanesulfonyl)benzaldehyde is 1S/C9H9ClO3S/c1-2-14(12,13)9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Chloro-2-(ethanesulfonyl)benzaldehyde is 407.8±45.0 °C and its predicted density is 1.358±0.06 g/cm3 . It is available in powder form .

Scientific Research Applications

  • Synthesis and Reaction Applications :

    • In a study on the reaction of aldehydes with stabilized sulfur ylides, it was found that compounds like benzaldehyde could be used to synthesize glycidamide derivatives, highlighting the potential use of similar aldehydes in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).
  • Catalysis and Oxidation :

    • Research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrated a threefold increase in oxidative property, indicating potential catalytic applications for similar aldehydes (Sharma, Soni, & Dalai, 2012).
  • Pharmaceutical and Chemical Industry Applications :

    • A study on the synthesis of 2-(alkylamino)-1-arylethanols, including adrenaline, from aromatic aldehydes via 5-aryloxazolidines, suggests the role of such aldehydes in pharmaceutical synthesis (Moshkin & Sosnovskikh, 2013).
  • Environmental and Green Chemistry :

    • In the field of environmental chemistry, the gas-phase selective oxidation of benzyl alcohol to benzaldehyde with molecular oxygen over unsupported nanoporous gold highlights a sustainable approach to aldehyde production (Han et al., 2010).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 5-Chloro-2-(ethanesulfonyl)benzaldehyde can be found on the Sigma-Aldrich website . It is always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

5-chloro-2-ethylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-2-14(12,13)9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLFJNOVMKSUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethanesulfonyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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